2-Amino-4-hydroxypyrimidine-5-carboxamide

Catalog No.
S12775059
CAS No.
M.F
C5H6N4O2
M. Wt
154.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-hydroxypyrimidine-5-carboxamide

Product Name

2-Amino-4-hydroxypyrimidine-5-carboxamide

IUPAC Name

2-amino-6-oxo-1H-pyrimidine-5-carboxamide

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

InChI

InChI=1S/C5H6N4O2/c6-3(10)2-1-8-5(7)9-4(2)11/h1H,(H2,6,10)(H3,7,8,9,11)

InChI Key

DAYVTOGEFACVSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C(=O)N

2-Amino-4-hydroxypyrimidine-5-carboxamide is a heterocyclic organic compound classified as a pyrimidine derivative. Its molecular formula is C5H6N4O3\text{C}_5\text{H}_6\text{N}_4\text{O}_3, and it features an amino group at position 2, a hydroxyl group at position 4, and a carboxamide group at position 5 on the pyrimidine ring. This unique arrangement of functional groups contributes to its diverse chemical reactivity and biological significance, particularly in biochemical pathways related to folate biosynthesis.

That highlight its versatility. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Oxidation and Reduction: Depending on the conditions, oxidation may yield derivatives such as 2,4-dioxopyrimidine-5-carboxylic acid, while reduction can produce 2-amino-4-hydroxypyrimidine-5-methanol.

These reactions are influenced by the specific reagents and conditions employed, showcasing the compound's reactivity.

2-Amino-4-hydroxypyrimidine-5-carboxamide exhibits notable biological activity, primarily as an inhibitor of enzymes involved in the folate biosynthesis pathway. It specifically targets dihydroneopterin aldolase, an enzyme found in Staphylococcus aureus, which catalyzes the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin. This inhibition disrupts essential metabolic processes in bacteria, positioning the compound as a potential candidate for antibacterial drug development .

The synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxamide can be achieved through several methods:

  • Reaction of Precursors: A common method involves reacting 2,4-dichloropyrimidine with ammonia followed by hydrolysis to introduce hydroxyl and carboxamide groups. This reaction is typically performed in the presence of a base like triethylamine and a solvent such as N,N-dimethylformamide.
  • Industrial Production: For large-scale production, optimized reaction conditions are crucial to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization or chromatography are often employed.
  • Alternative Synthetic Routes: Other synthetic routes may involve different starting materials or reaction conditions tailored to specific applications or desired derivatives.

The applications of 2-Amino-4-hydroxypyrimidine-5-carboxamide span multiple fields:

  • Medicinal Chemistry: Due to its enzyme inhibitory properties, it is being explored for potential use in developing antibacterial agents.
  • Biochemical Research: It serves as a tool for studying nucleic acid analogs and enzyme interactions within metabolic pathways.
  • Industrial Uses: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals due to its unique chemical properties .

Studies have shown that 2-Amino-4-hydroxypyrimidine-5-carboxamide interacts with molecular targets through hydrogen bonds and ionic interactions. The aminomethyl group can engage with active sites of enzymes or receptors, while the hydroxyl and carboxamide groups contribute additional binding interactions. These properties facilitate its role in modulating biological activity, particularly in inhibiting target enzymes involved in critical metabolic pathways.

Several compounds share structural similarities with 2-Amino-4-hydroxypyrimidine-5-carboxamide. Below is a comparison highlighting their key differences:

Compound NameKey Differences
2-AminopyrimidineLacks hydroxyl and carboxamide groups
4-Hydroxypyrimidine-5-carboxylic acidLacks the aminomethyl group
2-(Aminomethyl)-5-hydroxyindole-3-carboxylic acidContains an indole ring instead of a pyrimidine
2-Amino-4,6-dihydroxypyrimidineHas an additional hydroxyl group at position 6
2-Amino-4-hydroxypyrimidine-5-carboxylateAn ester derivative of the compound

The uniqueness of 2-Amino-4-hydroxypyrimidine-5-carboxamide lies in its combination of three functional groups (aminomethyl, hydroxyl, and carboxamide) on the pyrimidine ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

154.04907545 g/mol

Monoisotopic Mass

154.04907545 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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